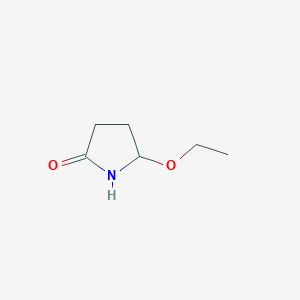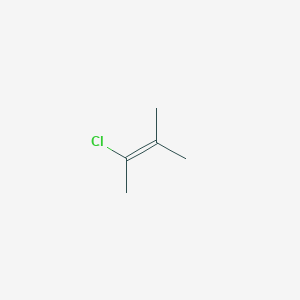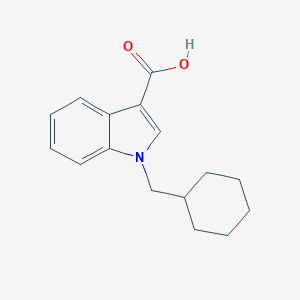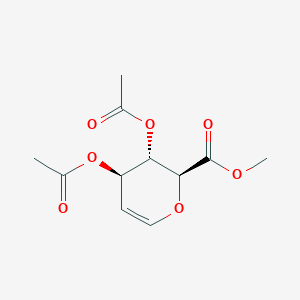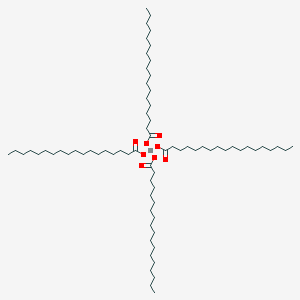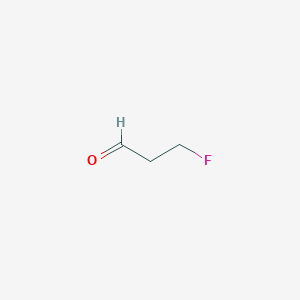
3-Fluoropropanal
Overview
Description
3-Fluoropropanal is an organic compound with the molecular formula C₃H₅FO. It is a fluorinated aldehyde, characterized by the presence of a fluorine atom attached to the third carbon of the propanal chain.
Mechanism of Action
Target of Action
3-Fluoropropanal, a fluorinated compound, is expected to interact with various biological targets. Fluorinated compounds often exhibit unique interactions due to the presence of the fluorine atom, which can influence the compound’s reactivity and binding affinity .
Mode of Action
Fluorinated compounds often interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and dipole-dipole interactions . The presence of the fluorine atom can enhance the compound’s ability to form these interactions, potentially altering the activity of the target molecule .
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical processes, including enzyme activity, protein function, and cellular signaling
Pharmacokinetics
For example, fluorinated compounds often exhibit enhanced metabolic stability, which can increase their bioavailability .
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level, including altering protein function, influencing cellular signaling pathways, and affecting cell viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . The fluorine atom in this compound can enhance its stability under various conditions, potentially influencing its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoropropanal can be synthesized through the oxidation of 3-fluoropropanol. Common oxidizing agents used for this transformation include Dess-Martin periodinane and trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agents and reaction conditions may vary to optimize cost-efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 3-fluoropropanoic acid.
Reduction: It can be reduced to 3-fluoropropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, trichloroisocyanuric acid, TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 3-Fluoropropanoic acid.
Reduction: 3-Fluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoropropanal has several applications in scientific research:
Biology: Fluorinated compounds like this compound are used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Fluoropropanol: A fluorinated alcohol with similar structural features but different reactivity.
3,3,3-Trifluoropropanal: A compound with three fluorine atoms, exhibiting distinct chemical properties and applications.
3-Fluoropropanoic acid: The oxidized form of 3-fluoropropanal, used in different contexts.
Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMZKNFKRXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603404 | |
| Record name | 3-Fluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77063-66-2 | |
| Record name | 3-Fluoropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the preferred conformations of 3-fluoropropanal and how do they compare to 3-chloropropanal?
A1: [] The paper "Potential function scans and potential energy distributions for 3-chloro and 3-fluoropropanals" likely investigates the different possible spatial arrangements (conformations) of this compound and 3-chloropropanal. By comparing the calculated potential energies of these conformations, the study likely identifies the most stable forms of each molecule. Further analysis of potential energy distributions might provide insights into the factors influencing conformational preferences, such as steric hindrance and electronic interactions between the halogen atom and the aldehyde group.
Q2: How does the presence of the fluorine atom influence the structural stability of this compound?
A2: [] "Conformational analysis and structural stability of 3-fluoropropanals" likely examines the impact of fluorine substitution on the overall stability of the propanal molecule. This could involve comparing experimental and/or calculated thermodynamic parameters, such as bond dissociation energies, vibrational frequencies, and rotational barriers, between this compound and unsubstituted propanal. Understanding the stabilizing or destabilizing effects of fluorine is crucial for predicting the reactivity and potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


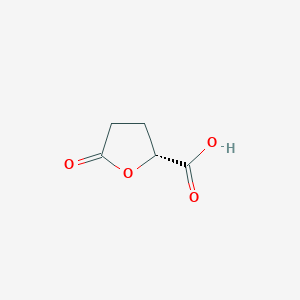
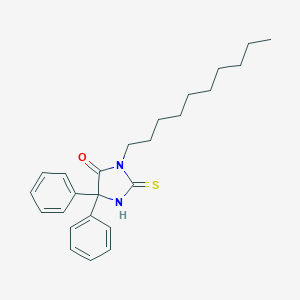

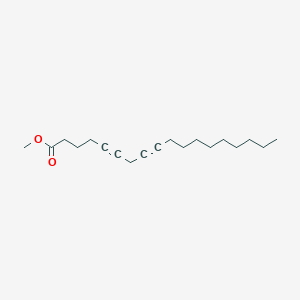
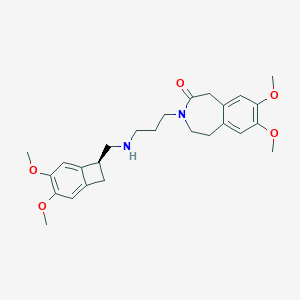

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
